molecular formula C16H15BrO3 B12336748 Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate

Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate

Cat. No.: B12336748
M. Wt: 335.19 g/mol
InChI Key: WBLOREPJQSGTTQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol This compound is characterized by the presence of a bromobenzyl group attached to a phenyl acetate moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate typically involves the reaction of 3-bromobenzyl alcohol with 2-hydroxyphenylacetic acid methyl ester in the presence of a suitable base and a coupling agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in halogen bonding, while the phenyl acetate moiety can engage in hydrophobic interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-(2-((3-chlorobenzyl)oxy)phenyl)acetate
  • Methyl 2-(2-((3-fluorobenzyl)oxy)phenyl)acetate
  • Methyl 2-(2-((3-iodobenzyl)oxy)phenyl)acetate

Comparison: Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

methyl 2-[2-[(3-bromophenyl)methoxy]phenyl]acetate

InChI

InChI=1S/C16H15BrO3/c1-19-16(18)10-13-6-2-3-8-15(13)20-11-12-5-4-7-14(17)9-12/h2-9H,10-11H2,1H3

InChI Key

WBLOREPJQSGTTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1OCC2=CC(=CC=C2)Br

Origin of Product

United States

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